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Introduction to C14-4 Lipid Nanoparticles
C14-4 is an ionizable lipid that has emerged as a key component in the formulation of lipid

nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in cancer immunotherapy

research.[1][2] These LNPs serve as a non-viral vector to efficiently encapsulate and transport

mRNA into immune cells, particularly T cells, with high transfection efficiency and low

cytotoxicity.[1][3] The transient expression of mRNA delivered by C14-4 LNPs is a significant

advantage in applications such as Chimeric Antigen Receptor (CAR) T-cell therapy, as it may

mitigate the risks of off-target effects and severe adverse reactions associated with permanent

genetic modification from viral vectors.[1][4]

The primary application of C14-4 LNPs in cancer immunotherapy is the ex vivo engineering of

CAR T-cells.[1][2] This involves the delivery of mRNA encoding a CAR that can recognize and

bind to specific antigens on cancer cells. Once expressed, the CAR redirects the T-cell to target

and eliminate tumor cells. Studies have demonstrated that C14-4 LNP-mediated mRNA

delivery for CAR T-cell generation is as effective as traditional methods like electroporation but

with significantly lower cell toxicity.[1][4]

Key Applications and Advantages
High Transfection Efficiency in T-cells: C14-4 LNPs have been shown to effectively deliver

mRNA to primary human T-cells, a cell type that is notoriously difficult to transfect.[3]
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Low Cytotoxicity: Compared to physical methods like electroporation, C14-4 LNPs exhibit

minimal impact on T-cell viability, which is crucial for producing a robust and effective

therapeutic cell population.[1][4]

Transient Protein Expression: The delivery of mRNA results in temporary expression of the

encoded protein (e.g., CAR), which can enhance the safety profile of the therapy.[1]

In Vivo Potential: Research has also explored the use of antibody-functionalized C14-4 LNPs

for targeted in vivo delivery of mRNA to T-cells, opening possibilities for direct in-body CAR

T-cell engineering.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on C14-4
LNPs for mRNA delivery in T-cells.

Table 1: Comparison of C14-4 LNP and Electroporation for CAR T-Cell Engineering

Parameter C14-4 LNP Electroporation

CAR Surface Expression Equivalent Equivalent

T-Cell Viability ~76% Significantly lower

Cancer Cell Killing Activity Potent Potent

Data sourced from studies on primary human T-cells.[1]

Table 2: Transfection Efficiency and Viability of C14-4 LNPs in Jurkat Cells

mRNA Concentration
(ng/mL)

Transfection Efficiency (%
of eGFP+ cells) at 48h

Cell Viability at 48h

125 High High

250 High High

500 High High
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Data indicates a dose-dependent increase in transfection with minimal impact on viability

across the tested concentrations.[3]

Experimental Protocols
Protocol 1: Formulation of C14-4 Lipid Nanoparticles for
mRNA Encapsulation
This protocol describes the preparation of C14-4 LNPs encapsulating mRNA using a

microfluidic mixing method.

Materials:

C14-4 ionizable lipid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG)

mRNA encoding the protein of interest (e.g., CAR)

Ethanol

Sodium Acetate Buffer (50 mM, pH 4.5)

Phosphate-Buffered Saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution:
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Dissolve C14-4, DOPE, cholesterol, and DMG-PEG in ethanol at a molar ratio of

35:16:46.5:2.5.[3][6] The final total lipid concentration in the ethanol phase should be

optimized for the specific application.

Prepare mRNA Solution:

Dilute the mRNA in 50 mM Sodium Acetate Buffer (pH 4.5) to a final concentration of 0.2

mg/mL.[3]

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

Set the flow rate ratio to 3:1 (aqueous:ethanolic).[3]

Initiate mixing at a total flow rate of 10 mL/min.[3]

Dialysis:

Collect the resulting LNP solution.

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette

to remove ethanol and unencapsulated mRNA.[3]

Characterization:

Determine the LNP size, polydispersity index (PDI), and mRNA encapsulation efficiency

using dynamic light scattering (DLS) and a fluorescent RNA quantification assay,

respectively.[3]

Storage:

Store the purified LNPs at 4°C for short-term use.

Protocol 2: Ex Vivo Generation of CAR T-Cells using
C14-4 LNPs
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This protocol outlines the steps for transfecting primary human T-cells with CAR mRNA using

pre-formulated C14-4 LNPs.

Materials:

Primary human T-cells (isolated from peripheral blood mononuclear cells - PBMCs)

T-cell activation reagents (e.g., anti-CD3/anti-CD28 beads or plate-bound antibodies)

Complete T-cell culture medium

C14-4 LNPs encapsulating CAR mRNA (prepared as in Protocol 1)

96-well culture plates

Flow cytometer

Fluorescently labeled anti-CAR antibody

Procedure:

T-Cell Isolation and Activation:

Isolate primary human T-cells from PBMCs.

Activate the T-cells using anti-CD3/anti-CD28 antibodies for 3-6 days in complete T-cell

culture medium.[3]

T-Cell Transfection:

Seed the activated T-cells at a density of 100,000 cells per well in a 96-well plate.[3]

Add the C14-4 CAR mRNA LNPs to the cells at the desired final mRNA concentration

(e.g., 125, 250, or 500 ng/mL).[3]

Incubate the cells for 24-72 hours at 37°C and 5% CO2.

Analysis of CAR Expression:
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After the incubation period, harvest the cells.

Stain the cells with a fluorescently labeled anti-CAR antibody.

Analyze CAR expression on the T-cell surface by flow cytometry.

Assessment of Cell Viability:

Co-stain the cells with a viability dye (e.g., DAPI) to assess cytotoxicity by flow cytometry.

Functional Assay (Optional):

To confirm the functionality of the engineered CAR T-cells, perform a co-culture assay with

cancer cells expressing the target antigen and measure cancer cell lysis.[1]
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Caption: Simplified signaling cascade upon CAR T-cell engagement with a tumor antigen.
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Caption: Experimental workflow for generating and evaluating CAR T-cells using C14-4 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10855823?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8960215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8960215/
https://cdn2.caymanchem.com/cdn/cms/caymanchem/LiteratureCMS/C14-4%20LNP%20T%20Cell%20app%20note.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.nanolett.9b04246
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2023/12/Small-2023-Billingsley-In-Vivo-mRNA-CAR-T-Cell-Engineering-via-Targeted-Ionizable-Lipid-Nanoparticles-with.pdf
https://www.researchgate.net/publication/378589183_Antigen_Presenting_Cell_Mimetic_Lipid_Nanoparticles_for_Rapid_mRNA_CAR_T_Cell_Cancer_Immunotherapy
https://www.benchchem.com/product/b10855823#c14-4-applications-in-cancer-immunotherapy-research
https://www.benchchem.com/product/b10855823#c14-4-applications-in-cancer-immunotherapy-research
https://www.benchchem.com/product/b10855823#c14-4-applications-in-cancer-immunotherapy-research
https://www.benchchem.com/product/b10855823#c14-4-applications-in-cancer-immunotherapy-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10855823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

